molecular formula C60H36Li3O6Y B12847706 Lithium tris(R-1,1'-binaphthyl-2,2'-diolato)yttrate(III)

Lithium tris(R-1,1'-binaphthyl-2,2'-diolato)yttrate(III)

Cat. No.: B12847706
M. Wt: 962.7 g/mol
InChI Key: SYAJWALQLAUGBC-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium tris(R-1,1’-binaphthyl-2,2’-diolato)yttrate(III) is a coordination compound that features lithium and yttrium ions complexed with binaphthyl ligands. This compound is known for its unique chiral properties and is often used in asymmetric synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium tris(R-1,1’-binaphthyl-2,2’-diolato)yttrate(III) typically involves the reaction of yttrium chloride with lithium binaphtholate in a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows laboratory procedures with scale-up modifications to ensure consistent yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial for industrial-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of lithium tris(R-1,1’-binaphthyl-2,2’-diolato)yttrate(III) involves its ability to coordinate with substrates, facilitating asymmetric transformations. The binaphthyl ligands provide a chiral environment that induces enantioselectivity in the reactions. The lithium and yttrium ions play a crucial role in stabilizing the transition states and intermediates during the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium tris(R-1,1’-binaphthyl-2,2’-diolato)yttrate(III) is unique due to its specific chiral configuration, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and fine chemicals .

Properties

Molecular Formula

C60H36Li3O6Y

Molecular Weight

962.7 g/mol

IUPAC Name

trilithium;1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;yttrium(3+)

InChI

InChI=1S/3C20H14O2.3Li.Y/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;;;;/h3*1-12,21-22H;;;;/q;;;3*+1;+3/p-6

InChI Key

SYAJWALQLAUGBC-UHFFFAOYSA-H

Canonical SMILES

[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[Y+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.